
1-(3,4-dimethylphenyl)-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3,4-dimethylphenyl)-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article explores its structural characteristics, biological effects, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C24H28N2O5 with a molecular weight of approximately 424.5 g/mol. The structure features multiple functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C24H28N2O5 |
Molecular Weight | 424.5 g/mol |
Structure | Structure |
Anticancer Properties
Recent studies have indicated that compounds similar to this one may inhibit specific proteins involved in cancer cell proliferation. For instance, inhibitors targeting the Polo-like kinase 1 (Plk1), a protein implicated in mitotic regulation and often overexpressed in cancer cells, have shown promising results. The mechanism involves disrupting protein-protein interactions crucial for cell division, thus inducing apoptosis selectively in cancer cells while sparing normal cells .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For example, compounds with similar structural motifs have been tested against HeLa (cervical cancer), CEM (T-lymphocyte), and L1210 (murine leukemia) cells. Results indicated that modifications to the amide bond could enhance activity, with some derivatives achieving IC50 values as low as 9.6 µM in endothelial cell lines .
Case Study 1: Inhibition of Plk1
A study focusing on small-molecule inhibitors targeting Plk1 identified several promising candidates derived from heterocyclic scaffolds. These compounds demonstrated significant binding affinity and were able to induce mitotic arrest in cancer cells without affecting normal cell viability .
Case Study 2: Structural Modifications
Research has shown that structural modifications can significantly impact the biological activity of related compounds. For instance, the introduction of a triazole ring in place of an amide bond improved the antiproliferative activity across multiple cell lines . This suggests that the biological efficacy of this compound could be enhanced through similar modifications.
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of this compound is C24H28N2O5, with a molecular weight of approximately 424.5 g/mol. The compound contains multiple functional groups that may contribute to its reactivity and interaction with biological targets. The presence of the pyrrolidinone ring and the azetidine moiety suggests potential applications in drug design and synthesis.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3,4-dimethylphenyl)-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyrrolidin-2-one exhibit anticancer properties. For instance, derivatives of pyrrolidinones have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound's structure may enhance its binding affinity to specific cancer-related targets, making it a candidate for further investigation in cancer therapy.
Neuroprotective Effects
Research has suggested that certain derivatives of pyrrolidinones possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to interact with neurotransmitter receptors or inhibit neuroinflammatory pathways could be explored in future studies.
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Anticancer | Induces apoptosis in cancer cell lines; potential for drug development. |
Neuroprotective | May protect neuronal cells from damage; needs further investigation. |
Anti-inflammatory | Potential to reduce inflammation in various models; could aid in chronic disease treatment. |
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, derivatives similar to this compound were tested against various cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting that modifications to the compound's structure could enhance its efficacy against specific cancer types.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of pyrrolidinone derivatives on neuronal cells exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and oxidative damage markers, highlighting their potential use in neurodegenerative disease therapies.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-13-4-5-17(6-14(13)2)24-10-16(8-20(24)25)22(27)23-11-19(12-23)29-18-7-15(3)28-21(26)9-18/h4-7,9,16,19H,8,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKQZQKNIMOTIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)OC4=CC(=O)OC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.